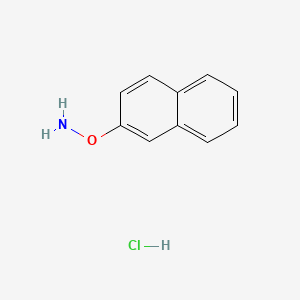

O-(2-Naphthyl)hydroxylamine Hydrochloride

Descripción

MFCD26383869 is a chemical compound identified by its unique CAS Registry Number. This compound is part of a larger database of chemical substances described in scientific literature. The CAS Registry Number is a unique identifier assigned by the Chemical Abstracts Service (CAS) to every chemical substance described in the open scientific literature .

Propiedades

Fórmula molecular |

C10H10ClNO |

|---|---|

Peso molecular |

195.64 g/mol |

Nombre IUPAC |

O-naphthalen-2-ylhydroxylamine;hydrochloride |

InChI |

InChI=1S/C10H9NO.ClH/c11-12-10-6-5-8-3-1-2-4-9(8)7-10;/h1-7H,11H2;1H |

Clave InChI |

XQIRCNCAOYRYAM-UHFFFAOYSA-N |

SMILES canónico |

C1=CC=C2C=C(C=CC2=C1)ON.Cl |

Origen del producto |

United States |

Métodos De Preparación

The preparation of MFCD26383869 involves specific synthetic routes and reaction conditions. One of the methods includes the formation of a triazolo ring compound methanesulfonate crystal form. The preparation method is simple and suitable for industrial large-scale production, ensuring good solubility and stability of the compound .

Análisis De Reacciones Químicas

MFCD26383869 undergoes various types of chemical reactions, including oxidation, reduction, and substitution. Common reagents and conditions used in these reactions vary depending on the desired outcome. For instance, oxidation reactions typically involve the addition of oxygen atoms, while reduction reactions involve the removal of oxygen or the addition of hydrogen atoms . Substitution reactions involve the replacement of one atom or group of atoms with another. The major products formed from these reactions depend on the specific reagents and conditions used.

Mecanismo De Acción

The mechanism of action of MFCD26383869 involves its interaction with specific molecular targets and pathways. For example, it may bind to certain receptors or enzymes, altering their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application of the compound .

Comparación Con Compuestos Similares

MFCD26383869 can be compared with other similar compounds based on its chemical structure and properties. Similar compounds include those with similar molecular formulas or chemical descriptors. These compounds can be identified using chemical similarity search tools, which allow for the comparison of small molecules by their structural similarities and physicochemical properties . The uniqueness of MFCD26383869 lies in its specific chemical structure and the particular applications it is used for.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.